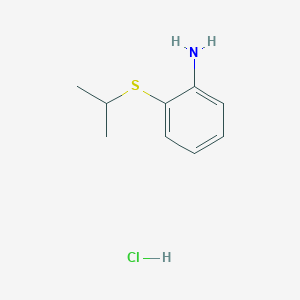

2-(Isopropylthio)aniline hydrochloride

説明

2-(Isopropylthio)aniline hydrochloride is a chemical compound with the molecular formula C9H13ClN2S. It is a derivative of aniline, where an isopropylthio group is attached to the benzene ring, and the compound is further converted to its hydrochloride salt form. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with aniline and isopropylthiol.

Reaction Process: The aniline is first reacted with isopropylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form 2-(isopropylthio)aniline.

Conversion to Hydrochloride: The resulting 2-(isopropylthio)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.

Purification: The final product is purified through crystallization or other suitable methods to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Substitution reactions can occur at the aniline nitrogen or the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.

Reduction Products: Reduced amines and other reduced derivatives.

Substitution Products: Substituted anilines and thioethers.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

2-(Isopropylthio)aniline hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, making it versatile in creating complex organic molecules. The compound can undergo several types of reactions, including oxidation, reduction, and substitution, leading to the formation of various derivatives.

Synthetic Routes

- Starting Materials : Typically synthesized from aniline and isopropylthiol.

- Reaction Conditions : The reaction usually involves a Lewis acid catalyst to facilitate the formation of 2-(isopropylthio)aniline, which is then converted to its hydrochloride salt using hydrochloric acid.

Biological Research

Enzymatic Activity Inhibition

Research indicates that this compound may inhibit certain enzymatic activities. Similar thioaniline derivatives have shown potential in inhibiting kinases and phosphatases, which are vital in cell signaling pathways. This inhibition could have implications for cancer research and treatment.

Antimicrobial Properties

Studies have demonstrated that compounds with thioaniline structures exhibit antimicrobial activities against various pathogens. For instance, derivatives similar to 2-(Isopropylthio)aniline have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in developing antibacterial agents.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess therapeutic properties against certain cancers. Specifically, some studies have highlighted its potential as an inhibitor of tyrosine kinases involved in cancer progression.

Case Studies

- Fungal Inhibition : Research on compounds with similar structures has revealed antifungal activity against Candida albicans, suggesting that this compound could also be effective against fungal infections.

- Biofilm Formation Inhibition : Compounds related to thioanilines have been shown to inhibit biofilm formation in pathogenic fungi, indicating a promising area for future research regarding this compound's application in controlling fungal infections.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Enzymatic Inhibition | Inhibition of kinases and phosphatases | |

| Antimicrobial Activity | Effective against E. coli and S. aureus | |

| Antifungal Activity | Potential antifungal effects against C. albicans | |

| Biofilm Inhibition | Inhibition of biofilm formation |

作用機序

2-(Isopropylthio)aniline hydrochloride is similar to other aniline derivatives, such as 2-(methylthio)aniline hydrochloride and 2-(ethylthio)aniline hydrochloride. it is unique in its isopropylthio group, which imparts distinct chemical and physical properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

類似化合物との比較

2-(Methylthio)aniline hydrochloride

2-(Ethylthio)aniline hydrochloride

2-(Propylthio)aniline hydrochloride

2-(Butylthio)aniline hydrochloride

生物活性

2-(Isopropylthio)aniline hydrochloride (CAS No. 861343-73-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₉H₁₄ClN₁S

- Molecular Weight : 201.73 g/mol

- Solubility : Slightly soluble in water, soluble in alcohol and ether.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Although specific mechanisms for this compound are not extensively documented, related compounds often exhibit activities such as:

- Inhibition of Enzymatic Activity : Similar thioaniline derivatives have been shown to inhibit various enzymes, including kinases and phosphatases, which play crucial roles in cell signaling and proliferation.

- Antimicrobial Properties : Compounds with thioaniline structures frequently demonstrate antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is not well-studied; however, general insights can be drawn from similar compounds:

- Absorption : The compound's solubility in organic solvents suggests moderate absorption through biological membranes.

- Distribution : Limited data on tissue distribution exist; however, lipophilicity may influence its bioavailability.

- Metabolism : Metabolic pathways remain largely uncharacterized, indicating a need for further research.

- Excretion : Routes of excretion are not well-documented.

Antimicrobial Activity

Recent studies have indicated that thioaniline derivatives exhibit significant antimicrobial properties. For instance:

- In a study evaluating various aniline derivatives, compounds similar to 2-(Isopropylthio)aniline were found to possess notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has shown that certain aniline derivatives can act as inhibitors of tyrosine kinases involved in cancer progression. For example:

- Inhibitors targeting ACK1/TNK2 tyrosine kinase have demonstrated potential therapeutic effects against prostate cancer . Given the structural similarities, this compound may hold similar promise.

Case Studies

- Fungal Inhibition : A study on chloroquinoline derivatives revealed that compounds with similar structures exhibited antifungal activity against Candida albicans, suggesting that this compound could also possess such properties .

- Biofilm Inhibition : Compounds structurally related to thioanilines were shown to inhibit biofilm formation in pathogenic fungi, which could be a significant area for future research concerning this compound .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(Isopropylthio)aniline hydrochloride?

- Methodological Answer : The synthesis begins with aniline and isopropylthiol using a Lewis acid catalyst (e.g., AlCl₃) to form 2-(isopropylthio)aniline, followed by HCl treatment to yield the hydrochloride salt . Key parameters include:

- Catalyst optimization : Screen alternative Lewis acids (e.g., FeCl₃) to improve reaction efficiency.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity. Monitor purity via HPLC and NMR (¹H/¹³C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 1.3 ppm for isopropyl CH₃) and FT-IR (N-H stretch at ~3300 cm⁻¹, S-C stretch at ~650 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis : Confirm C/H/N/S/Cl composition (e.g., C₉H₁₄ClNS) .

Q. What standard bioassays are used to evaluate its antimicrobial activity?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Protocol : Serial dilution in Mueller-Hinton broth, incubate at 37°C for 18–24 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Data interpretation : MIC ≤50 µg/mL suggests significant activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on its enzymatic inhibition (e.g., kinase vs. phosphatase selectivity)?

- Methodological Answer : Address discrepancies by:

- Standardizing assay conditions : Use uniform enzyme sources (e.g., recombinant human kinases) and buffer systems (pH 7.4, 25°C).

- Orthogonal assays : Combine fluorescence-based kinase assays (e.g., ADP-Glo™) with phosphatase activity kits (e.g., malachite green for phosphate detection) .

- Meta-analysis : Compare results across studies using PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodological Answer : Improve pharmacokinetics via:

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility (tested via shake-flask method) .

- In vitro ADME screening : Liver microsomal stability assays (e.g., human liver microsomes + NADPH) to quantify half-life (t₁/₂) .

Q. How can structure-activity relationship (SAR) studies optimize its anticancer potential?

- Methodological Answer : Design derivatives by:

- Substituent variation : Replace the isopropylthio group with methylsulfonyl or cyclohexylthio groups to assess steric/electronic effects.

- Biological testing : Screen against cancer cell lines (e.g., PC-3 prostate cancer) using MTT assays. Correlate IC₅₀ values with computed logP and polar surface area .

- Computational modeling : Dock derivatives into tyrosine kinase (e.g., ACK1/TNK2) active sites using AutoDock Vina to predict binding affinity .

Q. What methodologies elucidate its mechanism of biofilm inhibition in pathogenic fungi?

- Methodological Answer : Employ:

- Biofilm assays : Crystal violet staining of C. albicans biofilms grown in RPMI-1640 medium. Compare treated vs. untreated biomass .

- Transcriptomics : RNA-seq to identify downregulated genes (e.g., ALS3 for adhesion) post-treatment.

- Microscopy : Confocal imaging with FUN-1 dye to visualize metabolic inhibition in biofilms .

特性

IUPAC Name |

2-propan-2-ylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXURRYWDUKWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861343-73-9 | |

| Record name | [2-(Isopropylthio)phenyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。